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molecular formula C8H7BrS B8539516 3-bromo-5-methyl-4H-cyclopenta[b]thiophene

3-bromo-5-methyl-4H-cyclopenta[b]thiophene

Cat. No. B8539516
M. Wt: 215.11 g/mol
InChI Key: JKSIJGUTQCXCKX-UHFFFAOYSA-N
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Patent
US07868197B2

Procedure details

A total of 1.30 g (34.4 mmol) of NaBH4 were added to a solution of 5.0 g (21.5 mmol) of the resulting 3-bromo-5-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one in 60 ml of THF-methanol (2:1, vol.) over 1 h at −5° C. (Caution: temperature must be lower 0° C.). The mixture was stirred for 10 h at ambient temperature, then diluted with 20 ml of water, and acidified with 10% HCl to pH=1. The crude product was extracted with 3×100 ml of CH2Cl2. The combined extracts were washed with the saturated aqueous Na2CO3, dried over K2CO3, and evaporated to dryness. To the yellow oil obtained, 150 ml of toluene were added. This toluene solution was treated with a catalytic amount of pTolSO3H (ca. 0.2 g) for 10 min at reflux, cooled to room temperature, and, then, passed through a short Silica Gel 60 column (40-63 μm, d 20 mm, 150 mm). This column was additionally eluted with 300 ml of hexanes-methyl-tert-butyl ether mixture (10:1, vol.). The chromatographed product was evaporated to dryness. This procedure gave 4.61 g (99%) of beige crystalline product of 3-bromo-5-methyl-4H-cyclopenta[b]thiophene (containing 3-5% of 3-bromo-5-methyl-6H-cyclopenta[b]thiophene).
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
3-bromo-5-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[C:5]2[CH2:11][CH:10]([CH3:12])[C:9](=O)[C:6]=2[S:7][CH:8]=1.Cl.C1(C)C=CC=CC=1>C1COCC1.CO.O>[Br:3][C:4]1[C:5]2[CH2:11][C:10]([CH3:12])=[CH:9][C:6]=2[S:7][CH:8]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
3-bromo-5-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Quantity
5 g
Type
reactant
Smiles
BrC=1C2=C(SC1)C(C(C2)C)=O
Name
THF methanol
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with 3×100 ml of CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with the saturated aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
To the yellow oil obtained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
This column was additionally eluted with 300 ml of hexanes-methyl-tert-butyl ether mixture (10:1, vol.)
CUSTOM
Type
CUSTOM
Details
The chromatographed product was evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C2=C(SC1)C=C(C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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